Diethyl {[(2,6-dichloropyridin-3-yl)oxy]methyl}propanedioate
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Overview
Description
Diethyl {[(2,6-dichloropyridin-3-yl)oxy]methyl}propanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with two chlorine atoms and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[(2,6-dichloropyridin-3-yl)oxy]methyl}propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (diethyl malonate) is converted into its enolate ion using sodium ethoxide in ethanol. This enolate ion then reacts with an appropriate alkyl halide, such as 2,6-dichloropyridin-3-ylmethyl chloride, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[(2,6-dichloropyridin-3-yl)oxy]methyl}propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ester groups can be reduced to alcohols or oxidized to carboxylic acids.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide: Used for the formation of enolate ions.
Alkyl Halides: Such as 2,6-dichloropyridin-3-ylmethyl chloride for alkylation reactions.
Hydrochloric Acid: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester groups yields diethyl propanedioate and 2,6-dichloropyridin-3-ylmethanol .
Scientific Research Applications
Diethyl {[(2,6-dichloropyridin-3-yl)oxy]methyl}propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl {[(2,6-dichloropyridin-3-yl)oxy]methyl}propanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing active intermediates that interact with enzymes or receptors. The pyridine ring may also participate in binding interactions with proteins or nucleic acids, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-acetamido-2-[(2,6-dichloropyridin-3-yl)methyl]propanedioate: Similar structure but with an acetamido group instead of an ester group.
[(2,6-Dichloropyridin-3-yl)methyl]diethylamine: Contains a diethylamine group instead of the ester groups.
Uniqueness
Diethyl {[(2,6-dichloropyridin-3-yl)oxy]methyl}propanedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both ester and pyridine functionalities allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
62805-26-9 |
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Molecular Formula |
C13H15Cl2NO5 |
Molecular Weight |
336.16 g/mol |
IUPAC Name |
diethyl 2-[(2,6-dichloropyridin-3-yl)oxymethyl]propanedioate |
InChI |
InChI=1S/C13H15Cl2NO5/c1-3-19-12(17)8(13(18)20-4-2)7-21-9-5-6-10(14)16-11(9)15/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
XXWFROOVPSGMNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(COC1=C(N=C(C=C1)Cl)Cl)C(=O)OCC |
Origin of Product |
United States |
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